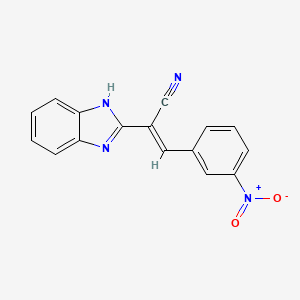

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

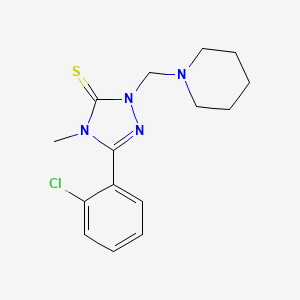

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile is an organic compound that features a benzimidazole ring fused with a nitrophenyl acrylonitrile moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile umfasst typischerweise die folgenden Schritte:

Bildung des Benzimidazolkerns: Der Benzimidazolkern kann durch die Kondensation von o-Phenylendiamin mit einem geeigneten Aldehyd unter sauren Bedingungen synthetisiert werden.

Acrylonitriladdition: Der letzte Schritt beinhaltet die Addition von Acrylonitril an das Benzimidazol-Nitrophenyl-Zwischenprodukt, oft erleichtert durch Basenkatalysatoren wie Kaliumcarbonat in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF).

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses zur Erfüllung industrieller Anforderungen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Acrylonitrileinheit kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile wie Amine oder Thiole das elektrophile Kohlenstoffatom der Acrylonitrileinheit angreifen können.

Cyclisierung: Unter bestimmten Bedingungen kann die Verbindung Cyclisierungsreaktionen eingehen, um komplexere Ringstrukturen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas, Palladium auf Aktivkohle (Pd/C).

Substitution: Nukleophile wie Amine, Thiole; Lösungsmittel wie DMF oder DMSO.

Cyclisierung: Saure oder basische Katalysatoren, abhängig vom gewünschten Cyclisierungspfad.

Hauptprodukte

Reduktion: 2-(1H-Benzoimidazol-2-yl)-3-(3-amino-phenyl)-acrylonitrile.

Substitution: Verschiedene substituierte Acrylonitrilderivate.

Cyclisierung: Polycyclische Verbindungen mit potenzieller biologischer Aktivität.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was es in der synthetischen organischen Chemie wertvoll macht.

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde verwendet werden, um Enzymwechselwirkungen und Bindungsaffinitäten zu untersuchen, da sie das Potenzial hat, Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Makromolekülen zu bilden.

Medizin

In der pharmazeutischen Chemie werden Derivate dieser Verbindung auf ihre potenziellen pharmakologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien wie Polymeren und Farbstoffen eingesetzt werden, da sie stabil und reaktiv ist.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Benzimidazolring kann die Struktur natürlicher Substrate nachahmen, wodurch die Verbindung an aktive Zentren binden und die Enzymaktivität hemmen kann. Die Nitrophenyleinheit kann an Elektronentransferreaktionen teilnehmen, wodurch die Reaktivität der Verbindung und die Wechselwirkung mit biologischen Molekülen beeinflusst werden.

Wirkmechanismus

The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(1H-Benzoimidazol-2-yl)-3-phenyl-acrylonitrile: Fehlt die Nitrogruppe, was zu einer anderen Reaktivität und biologischen Aktivität führt.

2-(1H-Benzoimidazol-2-yl)-3-(4-nitro-phenyl)-acrylonitrile: Ähnliche Struktur, aber mit der Nitrogruppe an einer anderen Position, was sich auf ihre chemischen Eigenschaften und Anwendungen auswirkt.

2-(1H-Benzoimidazol-2-yl)-3-(3-methoxy-phenyl)-acrylonitrile: Enthält eine Methoxygruppe anstelle einer Nitrogruppe, was zu unterschiedlichen elektronischen und sterischen Effekten führt.

Einzigartigkeit

2-(1H-Benzoimidazol-2-yl)-3-(3-nitro-phenyl)-acrylonitrile ist aufgrund des Vorhandenseins sowohl der Benzimidazol- als auch der Nitrophenyleinheit einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht sie zu einer Verbindung von großem Interesse.

Eigenschaften

Molekularformel |

C16H10N4O2 |

|---|---|

Molekulargewicht |

290.28 g/mol |

IUPAC-Name |

(E)-2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C16H10N4O2/c17-10-12(8-11-4-3-5-13(9-11)20(21)22)16-18-14-6-1-2-7-15(14)19-16/h1-9H,(H,18,19)/b12-8+ |

InChI-Schlüssel |

BMVPYKZTAYDWTM-XYOKQWHBSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |

Kanonische SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate](/img/structure/B11536627.png)

![(1E)-1-[(5-iodofuran-2-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11536630.png)

![2,4-dichloro-N'-[(1Z)-1-(4-ethoxyphenyl)butylidene]benzohydrazide](/img/structure/B11536640.png)

![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11536641.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11536642.png)

![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11536646.png)

![4-[(E)-{[(Pyridin-4-YL)formamido]imino}methyl]phenyl 3-fluorobenzoate](/img/structure/B11536660.png)

![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11536669.png)

![N,N'-butane-1,4-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11536672.png)

![3-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536697.png)